molecular formula C9H19NO3 B6185444 (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid CAS No. 2703749-15-7

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

Cat. No.: B6185444
CAS No.: 2703749-15-7
M. Wt: 189.3
InChI Key:
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Description

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid: is an organic compound with a complex structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically begins with commercially available starting materials such as tert-butyl alcohol, dimethylamine, and a suitable propanoic acid derivative.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of catalysts or reagents such as strong acids or bases to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow processes: To ensure consistent product quality and yield.

    Purification steps: Such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides or other nucleophiles for substitution reactions.

Major Products

    N-oxides: From oxidation of the dimethylamino group.

    Alcohols: From reduction of the carboxylic acid group.

    Substituted Derivatives: From substitution reactions at the tert-butoxy group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Explored for its potential therapeutic effects in various medical conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of metabolic pathways, potentially affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(tert-butoxy)-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2R)-3-(tert-butoxy)-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group.

Uniqueness

    Structural Features: The presence of both a tert-butoxy group and a dimethylamino group makes (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid unique.

    Reactivity: Its unique combination of functional groups allows for a diverse range of chemical reactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2703749-15-7

Molecular Formula

C9H19NO3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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